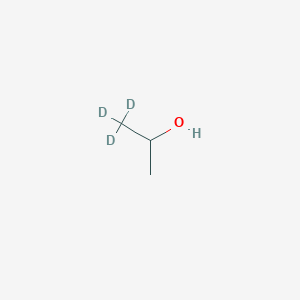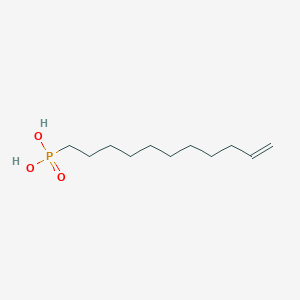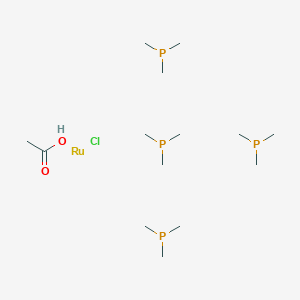
(+/-)-trans-1,3-Diphenylallyl acetate
Descripción general
Descripción
“Acetic acid, 1,3-Diphenylallyl ester” is a chemical compound . It is also known as “trans-3-Acetoxy-1,3-diphenylpropene” and "(±)-trans-1,3-Diphenylallyl acetate" .
Synthesis Analysis
The synthesis of esters like “Acetic acid, 1,3-Diphenylallyl ester” can be achieved through various methods. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Another method involves the reaction of acid chlorides with alcohols to yield an ester . The synthesis of esters can also be accomplished through a process known as esterification .Molecular Structure Analysis
The empirical formula of “Acetic acid, 1,3-Diphenylallyl ester” is C17H16O2 . Its molecular weight is 252.31 . The structure of the compound includes a carbonyl group (C=O) and an ester group (R-COO-R’) where R and R’ represent different organic groups .Chemical Reactions Analysis
Esters like “Acetic acid, 1,3-Diphenylallyl ester” can undergo various chemical reactions. One such reaction is the Tsuji–Trost reaction, an allylic substitution reaction with diverse nucleophiles such as phenols, amines, thiols, and active methylene compounds . Esters can also be hydrolyzed to carboxylic acids under acidic or basic conditions .Physical and Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding with each other, resulting in lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water molecules, making low molar mass esters somewhat soluble in water .Aplicaciones Científicas De Investigación
Biosensing Applications
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been utilized for electrochemical hybridization sensors. This application involves a conducting polymer that significantly enhances the sensitivity and detection limits of biosensors, demonstrating its efficacy in biological recognition through electrochemical signals (Cha et al., 2003).
Chemical Process Modeling
Research into phase equilibrium modeling for mixtures containing acetic acid has highlighted its importance as a solvent and intermediate in the production of various chemicals. Complex association and solvation phenomena present in these mixtures have been successfully modeled using the cubic-plus-association (CPA) equation of state, aiding the design of chemical processes involving acetic acid (Muro-Suñé et al., 2008).
Synthesis Methodologies
Significant advancements have been made in the synthesis of acetic acid through various catalytic processes. The review of such processes, including the Monsanto, Cativa, and Acetica processes, emphasizes the role of acetic acid in producing valuable chemicals like vinyl acetate monomer and cellulose acetate. Innovations in catalysis, especially with rhodium and iridium-based systems, have been critical (Budiman et al., 2016).
Catalysis and Chemical Recovery
The esterification of acetic acid with alcohols, facilitated by ion-exchange resins, illustrates its role in producing organic esters used across various industries. This process, particularly the recovery of dilute acetic acid, underscores the versatility of acetic acid in synthesizing environmentally friendly solvents, flavors, and pharmaceuticals (Izci & Bodur, 2007).
Green Chemistry and CO2 Utilization
A novel route for acetic acid production involves the hydrocarboxylation of methanol with CO2 and H2. This method, catalyzed by Ru–Rh bimetallic catalysts, presents an environmentally friendly alternative to traditional fossil-based processes, offering a new avenue for CO2 utilization and acetic acid production (Qian et al., 2016).
Mecanismo De Acción
The mechanism of action for ester formation involves several steps. It starts with the protonation of the carbonyl oxygen to increase the reactivity of the ester. Then, a nucleophile reacts with the electrophilic carbonyl carbon atom to form an intermediate. This intermediate undergoes structural rearrangements to form the final product .
Safety and Hazards
“Acetic acid, 1,3-Diphenylallyl ester” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Direcciones Futuras
The future directions in the study and application of esters like “Acetic acid, 1,3-Diphenylallyl ester” could involve the development of greener and more sustainable protocols for their synthesis . Additionally, advancements in the understanding of their reactivity and the development of new synthetic pathways could open up new possibilities in their use in various fields .
Propiedades
IUPAC Name |
[(E)-1,3-diphenylprop-2-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-14(18)19-17(16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-13,17H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJZGFKZGQSKDV-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87751-69-7 | |
| Record name | (+/-)-trans-1,3-Diphenylallyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)
![2-Benzylimidazo[1,5-a]quinolinium chloride](/img/structure/B3334463.png)








